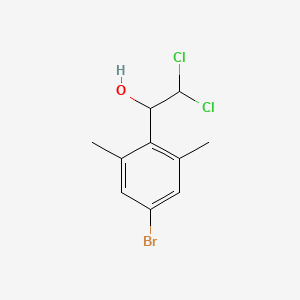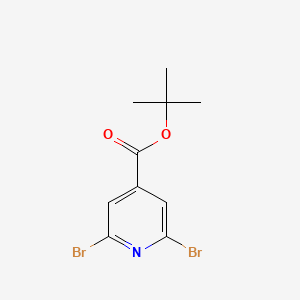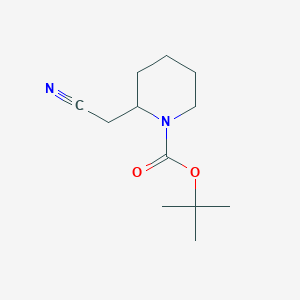![molecular formula C13H12N2O3 B14776660 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one is a heterocyclic compound that features an oxazole ring fused with a pyridine ring
Métodos De Preparación
The synthesis of 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing both oxazole and pyridine moieties. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the oxazole or pyridine rings are activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions employed .
Aplicaciones Científicas De Investigación
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one include other oxazole and pyridine derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. Examples of similar compounds include:
Oxazole derivatives: Compounds with variations in the oxazole ring structure.
Pyridine derivatives: Compounds with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific fusion of the oxazole and pyridine rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H12N2O3 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]oxazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C13H12N2O3/c16-13-12-10(6-7-14-13)15-11(18-12)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,16) |
Clave InChI |
WGWREICDUMCFHK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1N=C(O2)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


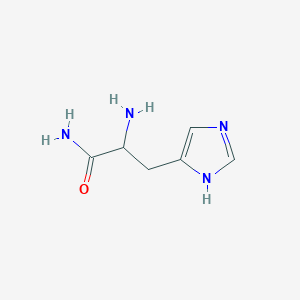
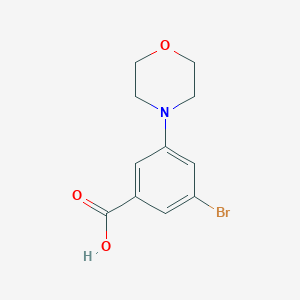
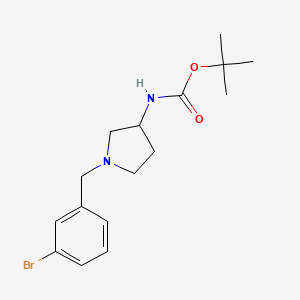
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)

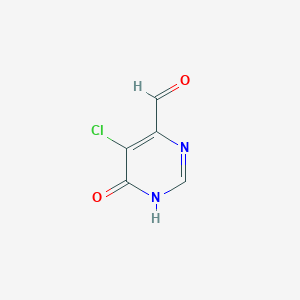
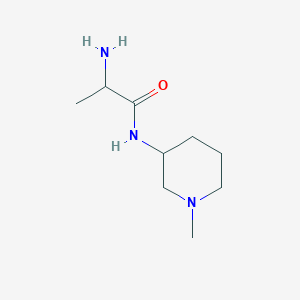
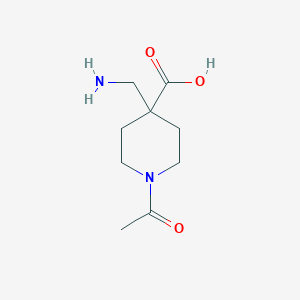
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
